

Gas-phase electron diffraction studies of dimethyl peroxide

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Compound of Interest

Compound Name: Dimethyl peroxide

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An In-depth Technical Guide on Gas-Phase Electron Diffraction Studies of **Dimethyl Peroxide**

Introduction

Dimethyl peroxide (CH_3OOCH_3) is the simplest organic peroxide and serves as a critical model for understanding the structure and reactivity of the peroxide functional group. Its decomposition into radicals upon UV radiation plays a significant role in atmospheric chemistry and polymerization processes.^[1] The precise determination of its gas-phase molecular structure, particularly the C-O-O-C dihedral angle, is fundamental to understanding its properties.^[1] For decades, a notable disagreement existed between experimental findings and theoretical calculations regarding the molecule's conformation.^{[1][2]} This guide provides a comprehensive overview of the gas-phase electron diffraction (GED) studies that have been instrumental in resolving this long-standing scientific challenge.

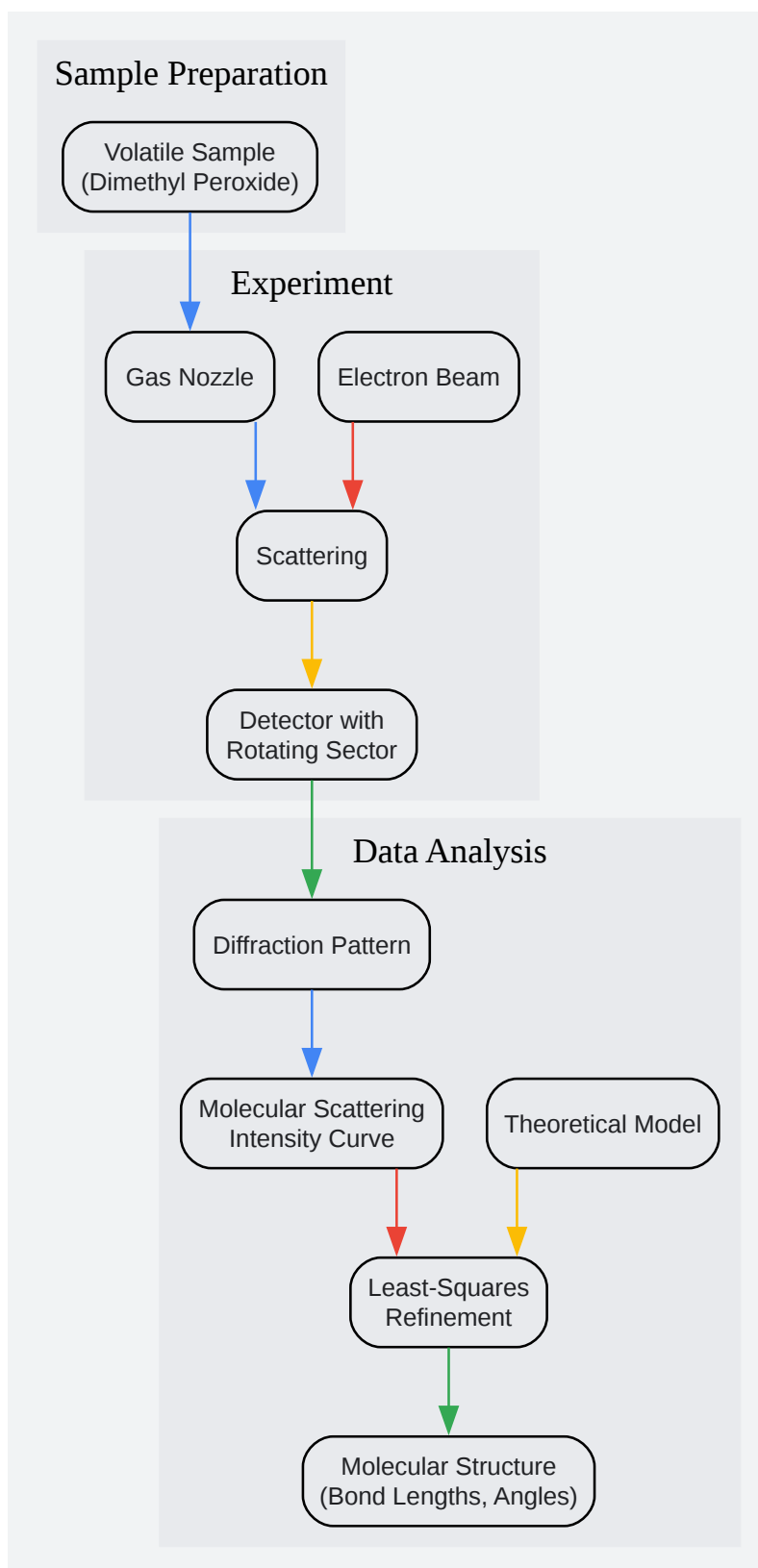
Experimental Protocols: Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structures of volatile compounds in the gaseous state, free from the intermolecular forces present in liquids and solids.^[3]

General Methodology

The experimental workflow for a typical GED study involves several key stages:

- **Sample Introduction:** A gaseous sample of the molecule of interest is introduced into a high-vacuum diffraction chamber through a fine nozzle.^[3] Given the highly explosive nature of **dimethyl peroxide**, these experiments must be conducted under stringent safety conditions.^[1]
- **Electron Beam Interaction:** A high-energy beam of electrons is directed to intersect the gas stream. The electrons are scattered by the electric field of the molecules.
- **Scattering Pattern Detection:** The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector. A rotating sector is often placed in front of the detector to compensate for the rapid decrease in scattering intensity with increasing scattering angle.^[3]
- **Data Reduction:** The recorded diffraction pattern is converted into a one-dimensional function of molecular scattering intensity versus the scattering angle. This involves subtracting the atomic scattering background to isolate the signal arising from the molecular structure.^[3]
- **Structural Refinement:** The experimental molecular scattering curve is compared to theoretical curves calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined using a least-squares fitting procedure to achieve the best possible agreement with the experimental data.^[3]



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Caption: Experimental workflow for gas-phase electron diffraction.

Data Presentation: Structural Parameters of Dimethyl Peroxide

GED studies, in conjunction with high-level quantum chemical calculations, have provided precise data on the geometry of **dimethyl peroxide**. The key structural parameters are summarized in the table below. It is important to note that for non-rigid molecules like **dimethyl peroxide**, the experimentally determined structure represents a vibrationally averaged geometry, which may differ from the computed minimum energy structure.^[4]

Parameter	Symbol	Value (r _a)	Uncertainty
O-O Bond Length	r(O-O)	1.457 Å	± 0.012 Å
C-O Bond Length	r(C-O)	1.420 Å	± 0.007 Å
O-O-C Bond Angle	∠(OOC)	105.2°	± 0.5°
C-O-O-C Dihedral Angle	θ(COOC)	119°	± 10°

Table based on data from a gas electron diffraction study applying a large amplitude model.^[4]

The C-O-O-C dihedral angle has been the subject of considerable debate. While the GED data analyzed with a large amplitude model suggests a skewed conformation with a dihedral angle of approximately 119°, other experimental evidence and high-level ab initio calculations point towards a trans conformation (180°) at the minimum of the potential energy surface.^{[1][2][4]}

The resolution to this apparent contradiction lies in the molecule's "floppy" nature; the torsional motion around the O-O bond is very slow, leading to a dynamical structure that can be reconciled with both experimental and computational results.^{[1][2]}

Molecular Structure and Conformation

The properties of peroxides are heavily influenced by the dihedral angle between the R-O-O-R' substituents.^[1] In the absence of interactions between these groups, the dihedral angle is expected to be around 120°, similar to hydrogen peroxide.^{[1][5]} For **dimethyl peroxide**, the torsional potential around the O-O bond dictates the conformational preference.

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